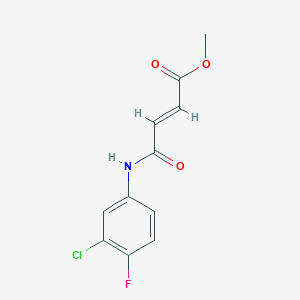

4-(3-氯-4-氟苯胺基)-4-氧代-2-丁烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of quinazoline . Quinazoline derivatives have been studied extensively due to their antiproliferative properties and potential use in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves chemical processes and intermediates useful in the manufacture of quinazoline derivatives . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed .

Molecular Structure Analysis

The molecular structure of similar compounds involves a quinazoline derivative with various functional groups attached .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various steps such as the manufacture of intermediates and their use in the manufacture of the final quinazoline derivative .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” were not found, similar compounds like RuII polypyridyl complexes have tunable photophysical/chemical properties, facile synthetic chemistry, redox activities and good water solubility .

科学研究应用

Synthesis of Gefitinib

“Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” is used in the synthesis of Gefitinib , a drug used in cancer treatment . Gefitinib is a selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and it’s the first EGFR targeting agent launched as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

The synthesis process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route produced overall yields as high as 37.4% .

Improved Protocol for Synthesis of Gefitinib

An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .

Preparation of 4-(3′-chloro-4′-fluoroanilino)-7-methoxyquinazoline

“Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” is also used in the preparation of 4-(3′-chloro-4′-fluoroanilino)-7-methoxyquinazoline . This compound is an intermediate in the synthesis of various pharmaceuticals .

作用机制

Target of Action

It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.

Mode of Action

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.

Biochemical Pathways

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

未来方向

属性

IUPAC Name |

methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJSVGVDXZZWKL-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)